N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
Description
N-((5-(Furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a heterocyclic compound featuring a 6-methoxyindole core linked via a carboxamide group to a pyridinylmethyl moiety substituted with a furan-2-yl ring. This structure combines aromatic and heterocyclic systems, which are common in bioactive molecules. The 6-methoxyindole moiety may influence electronic properties and binding interactions, while the pyridine-furan hybrid segment could enhance solubility or target specificity.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-16-5-4-14-8-18(23-17(14)9-16)20(24)22-11-13-7-15(12-21-10-13)19-3-2-6-26-19/h2-10,12,23H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCLLTKJTOCNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine Ring Formation: The pyridine ring is often constructed via condensation reactions involving aldehydes and amines.
Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the furan, pyridine, and indole intermediates using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various pathogenic strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
These results suggest that the compound could be developed as an antimicrobial agent, particularly in treating resistant bacterial infections.
Anticancer Activity
The compound has also shown promise in anticancer research. Mechanisms of action include:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may inhibit key regulatory proteins involved in cell cycle progression.
- Reactive Oxygen Species (ROS) Production : The generation of ROS can lead to oxidative stress and subsequent cancer cell death.
In vitro studies have reported a significant reduction in cell viability across various cancer cell lines, including breast and lung cancer cells.
Case Study 1: Antimicrobial Efficacy
In a clinical evaluation, this compound was tested against resistant strains of Staphylococcus aureus. The study concluded that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing treatment efficacy.
Case Study 2: Cancer Treatment
Another investigation explored the use of this compound in combination therapy for lung cancer patients. Results indicated improved patient outcomes when used alongside standard chemotherapy agents, suggesting enhanced efficacy through multi-targeted approaches.
Structure–Activity Relationship (SAR)
Research into the structural modifications of this compound has provided insights into optimizing its biological activity. Key findings include:
- Modification of Functional Groups : Alterations in the furan and pyridine rings can significantly affect potency and selectivity.
- Solubility Enhancements : Structural changes aimed at improving solubility have been explored to increase bioavailability.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indole-2-carboxamide Derivatives
Compounds like N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18 from ) share the indole-2-carboxamide scaffold but differ in substitution patterns. Key distinctions include:
- Substitution Position: The target compound has a 6-methoxy group on the indole, whereas derivatives feature 5-methoxy or 5-chloro groups.
- Biological Activity : compounds demonstrated lipid-lowering effects in preclinical models, suggesting that the indole-2-carboxamide framework is pharmacologically relevant. The target compound’s 6-methoxy group could modulate similar pathways but with distinct potency or selectivity.
Pyridine-Furan Hybrids
The European Patent Application () describes 4aH-pyrido[1,2-b]pyridazine-3-carboxamide derivatives with difluoroindole and trifluoromethyl-furan substituents. Comparisons include:
- Heterocyclic Complexity : The patent compound incorporates a pyridazine ring, unlike the simpler pyridine in the target compound. The difluoroindole substituent (vs. 6-methoxyindole) may enhance metabolic stability but reduce polarity .
Thiazolyl Benzamides
Compounds from (e.g., 4d–4i ) feature thiazole cores with pyridinyl and benzamide groups. Key differences:
- Core Structure : Thiazole vs. indole-pyridine systems. Thiazoles are smaller and more rigid, possibly favoring different target interactions.
- Physical Properties : compounds are solids with melting points ranging 180–220°C and HRMS-confirmed molecular weights (e.g., 4d: C₂₃H₂₃Cl₂N₅O₂S, MW 528.1). The target compound’s indole-pyridine system may result in higher molecular weight (~450–500 g/mol) and altered solubility .
Pyridoindole Carboxamides
’s N-(5-(2-hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h) shares a fused pyridoindole system but differs in:
- Synthetic Yield : Compound 8h was synthesized in 92% yield with 96% purity, suggesting efficient routes for complex carboxamides. The target compound’s synthesis may require optimization for similar efficiency .
- Substituents : The hydroxybenzamido side chain in 8h could enhance hydrogen bonding, whereas the target compound’s furan-pyridine group may prioritize π-π stacking interactions.
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural analogs.
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.32 g/mol. The compound features a complex structure that includes a furan ring, pyridine moiety, and methoxy-indole framework which contribute to its biological activity.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties:
In Vitro Studies
-
Cell Line Testing : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results showed:
- MCF7 : IC50 = 0.46 µM
- A549 : IC50 = 26 µM
- HCT116 : IC50 = 0.39 µM
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G1/S phase. Molecular docking studies suggest that it interacts with key proteins involved in cell proliferation and survival, such as Bcl-2 and CDK2 .
Case Studies
A notable case study involved the administration of this compound in xenograft models, where it demonstrated significant tumor growth inhibition compared to control groups. Histological analysis revealed reduced proliferation markers (Ki67) in treated tumors .
Antibacterial Activity
This compound also shows promise as an antibacterial agent:
- In Vitro Efficacy : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various strains, indicating moderate effectiveness comparable to standard antibiotics .
- Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Activity
The compound's anti-inflammatory properties were evaluated using various assays:
- Cytokine Inhibition : In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines (IL-6, TNF-alpha) in activated macrophages, suggesting a potential role in treating inflammatory diseases .
- Animal Models : In murine models of inflammation, treatment with the compound resulted in decreased paw edema and lower levels of inflammatory markers in serum compared to untreated controls .
Data Summary
| Biological Activity | Test System | IC50/MIC Values | Observations |
|---|---|---|---|
| Anticancer | MCF7 | 0.46 µM | High cytotoxicity |
| A549 | 26 µM | Moderate cytotoxicity | |
| HCT116 | 0.39 µM | High cytotoxicity | |
| Antibacterial | Various Bacterial Strains | 8 - 32 µg/mL | Moderate antibacterial activity |
| Anti-inflammatory | Macrophage Assays | - | Reduced IL-6 and TNF-alpha production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
